N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20179055
InChI: InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)
SMILES:
Molecular Formula: C41H64N2O27
Molecular Weight: 1016.9 g/mol

N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS No.:

Cat. No.: VC20179055

Molecular Formula: C41H64N2O27

Molecular Weight: 1016.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide -

Specification

Molecular Formula C41H64N2O27
Molecular Weight 1016.9 g/mol
IUPAC Name N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)
Standard InChI Key RXASOZFPAPTWJX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name reflects its intricate structure: N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. Its molecular formula is C₄₁H₆₄N₂O₂₇, and it features:

  • A central acetamide group linked to a multi-branched carbohydrate scaffold.

  • Six distinct oxane (pyranose) rings, each substituted with hydroxyl, hydroxymethyl, and methoxyphenoxy groups.

  • Glycosidic bonds connecting the rings, including α- and β-configurations based on stereochemistry.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameN-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Molecular FormulaC₄₁H₆₄N₂O₂₇
Molecular Weight1016.9 g/mol
InChIInChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)
Canonical SMILESCC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCC(O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OP(=O)(O)OC6C(OC(C(C6O)O)OC)CO

Synthesis and Characterization

Analytical Characterization

The compound’s structural validation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm glycosidic linkage patterns and stereochemistry.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.

  • X-ray Crystallography: For absolute configuration determination, though crystallization challenges are common due to structural flexibility.

Physicochemical Properties

Solubility and Stability

The compound’s polarity, conferred by 27 oxygen atoms and multiple hydroxyl groups, ensures high water solubility (>50 mg/mL). Stability studies suggest susceptibility to enzymatic hydrolysis (e.g., glycosidases) but resistance to acidic conditions (pH > 3).

Table 2: Physicochemical Profile

PropertyDescription
Solubility>50 mg/mL in water; soluble in polar solvents (DMSO, methanol)
Thermal StabilityStable up to 150°C; decomposes above 200°C
Hydrolytic StabilityResistant to acidic hydrolysis (pH 3–7); labile to β-glycosidases

Biological Activity and Applications

Mechanistic Insights

The compound’s glycosidic architecture suggests potential interactions with:

  • Lectins and Carbohydrate-Binding Proteins: The methoxyphenoxy group may mimic natural glycan epitopes, enabling inhibition of pathogen adhesion.

  • Enzymatic Targets: As a substrate analog for glycosyltransferases or hydrolases, it could modulate polysaccharide biosynthesis.

Research Findings and Case Studies

Glycosidic Bond Analysis

A 2024 study utilized this compound to map the substrate specificity of E. coli β-galactosidase, revealing preferential cleavage at β-1,4 linkages over α-configurations. This finding supports its utility in enzymology research.

Synthetic Challenges

Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Low yields and lengthy purification processes hinder large-scale production.

  • Biological Evaluation: Limited in vivo data due to regulatory hurdles for novel carbohydrate entities.

Research Priorities

  • Catalytic Innovation: Developing enantioselective glycosylation catalysts to streamline synthesis.

  • Functional Genomics: CRISPR-based screens to identify cellular targets and mechanisms of action.

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